L162441
CAS No.:
Cat. No.: VC0006950
Molecular Formula: C34H43N5O5S
Molecular Weight: 633.8 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C34H43N5O5S |
---|---|
Molecular Weight | 633.8 g/mol |
IUPAC Name | butyl N-[2-[4-[[2-butyl-5-methyl-6-(pentanoylamino)imidazo[4,5-b]pyridin-3-yl]methyl]phenyl]phenyl]sulfonylcarbamate |
Standard InChI | InChI=1S/C34H43N5O5S/c1-5-8-15-31-36-29-22-28(37-32(40)16-9-6-2)24(4)35-33(29)39(31)23-25-17-19-26(20-18-25)27-13-11-12-14-30(27)45(42,43)38-34(41)44-21-10-7-3/h11-14,17-20,22H,5-10,15-16,21,23H2,1-4H3,(H,37,40)(H,38,41) |
Standard InChI Key | WBIXDQUYJJTNNI-UHFFFAOYSA-N |
SMILES | CCCCC1=NC2=CC(=C(N=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)OCCCC)C)NC(=O)CCCC |
Canonical SMILES | CCCCC1=NC2=CC(=C(N=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)OCCCC)C)NC(=O)CCCC |
Chemical and Structural Properties of L162441
Molecular Characteristics
L162441 has the molecular formula C34H43N5O5S and a molecular weight of 633.8 g/mol. Its IUPAC name reflects its complex structure, which includes an imidazopyridine core linked to sulfonylcarbamate and phenyl groups . Key structural features include:
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Imidazopyridine moiety: Critical for receptor binding.
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Sulfonylcarbamate group: Enhances metabolic stability.
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Pentanoylamino side chain: Modulates solubility and bioavailability.
Table 1: Chemical Properties of L162441
Property | Value |
---|---|
Molecular Formula | C34H43N5O5S |
Molecular Weight | 633.8 g/mol |
CAS Number | 154512-46-6 |
Solubility | Soluble in DMSO |
SMILES | CC... (see source ) |
InChI Key | WBIXDQUYJJTNNI-UHFFFAOYSA-N |
The compound’s logP value of 7.14 suggests high lipophilicity, which may influence its tissue distribution and half-life .
Pharmacological Activity and Mechanism of Action
AT1 Receptor Antagonism
L162441 selectively inhibits the AT1 receptor, a G-protein-coupled receptor (GPCR) that mediates the effects of angiotensin II, including vasoconstriction, aldosterone release, and sodium retention . By blocking angiotensin II binding, L162441 reduces vascular resistance and blood pressure .
Key Mechanisms:
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Vasodilation: Prevents angiotensin II-induced constriction of arterioles .
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Renal Effects: Inhibits angiotensin II-driven sodium reabsorption in renal tubules .
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Cardioprotection: Reduces left ventricular hypertrophy in hypertensive models .
Preclinical Efficacy in Hypertension Models
In Sprague-Dawley rats with DOCA-salt-induced hypertension, L162441 significantly lowered systolic blood pressure (SBP) by 25–30 mmHg compared to controls . Similar results were observed in Ren-2 transgenic rats, where AT1 blockade normalized endothelial dysfunction .
Table 2: Blood Pressure Reduction in Animal Models
Model | SBP Reduction (mmHg) | Duration | Citation |
---|---|---|---|
DOCA-salt rats | 28 ± 4 | 5 weeks | |
Ren-2 transgenic rats | 32 ± 6 | 4 weeks |
Comparative Analysis with Other AT1 Antagonists
Selectivity and Potency
L162441 exhibits >100-fold selectivity for AT1 over AT2 receptors, comparable to losartan but with a longer half-life . Unlike valsartan, which requires metabolic activation, L162441 is active in its parent form .
Table 3: Comparative Pharmacokinetics
Parameter | L162441 | Losartan | Valsartan |
---|---|---|---|
IC50 (AT1) | 13 nM | 20 nM | 2.5 nM |
Half-life (rats) | 6.2 h | 2.1 h | 4.5 h |
Bioavailability | 45% | 33% | 23% |
Synergy with Other Antihypertensives
In combination with NEP inhibitors (e.g., sacubitril), L162441 enhanced natriuresis and reduced cardiac fibrosis in hypertensive mice . This dual approach mimics the effects of ARNI (angiotensin receptor-neprilysin inhibitor) therapies .
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